3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea
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Overview
Description
Preparation Methods
The synthesis of 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under specific conditions . The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated under reflux . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions where the amino or thiourea groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea can be compared with other similar compounds, such as:
Thiosemicarbazones: These compounds share a similar thiourea functional group and have comparable chemical properties.
Furan derivatives: Compounds containing the furan ring structure exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-amino-3-[(E)-1-(furan-2-yl)ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-5(6-3-2-4-12-6)10-11-7(13)9-8/h2-4H,8H2,1H3,(H2,9,11,13)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNXAFXYKLJKMB-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NN)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NN)/C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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